

# Pinacolborane: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

**Compound Name:** 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

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An in-depth examination of the chemical properties, synthesis applications, and experimental protocols of pinacolborane, a versatile reagent in modern organic chemistry.

Pinacolborane, a key organoboron compound, has emerged as an indispensable tool for synthetic chemists, particularly within the realms of pharmaceutical research and drug development. Its stability, reactivity, and versatility in forming carbon-carbon and carbon-heteroatom bonds have solidified its role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of pinacolborane, including its fundamental chemical properties, detailed experimental protocols for its principal reactions, and its significant applications in contemporary chemical synthesis.

## Core Chemical Properties

Pinacolborane, systematically named **4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, is a colorless liquid at room temperature.<sup>[1][2]</sup> It is characterized by the presence of a borane-hydrogen bond within a five-membered dioxaborolane ring.<sup>[2]</sup> This structure confers a unique combination of stability and reactivity, making it a preferred reagent over other hydroborating agents like catecholborane.<sup>[2]</sup>

Below is a summary of the key quantitative data for pinacolborane:

Property	Value
Chemical Formula	C <sub>6</sub> H <sub>13</sub> BO <sub>2</sub>
Molecular Weight	127.98 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	25015-63-8 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Colorless liquid <a href="#">[1]</a> <a href="#">[2]</a>
Density	0.882 g/cm <sup>3</sup> <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	42–43 °C at 50 mmHg <a href="#">[1]</a> <a href="#">[2]</a>

## Key Synthetic Applications and Experimental Protocols

Pinacolborane is a cornerstone reagent in several pivotal organic transformations, most notably hydroboration and the Miyaura borylation, which furnishes boronic esters for subsequent Suzuki-Miyaura cross-coupling reactions.[\[5\]](#)[\[10\]](#)

### Iridium-Catalyzed Hydroboration of Alkenes

The hydroboration of alkenes with pinacolborane is a powerful method for the synthesis of alkylboronates, which are versatile intermediates that can be transformed into alcohols, amines, and other functional groups.[\[8\]](#) Iridium-catalyzed hydroboration, in particular, offers high regioselectivity, typically favoring the anti-Markovnikov product.[\[11\]](#)

#### Detailed Experimental Protocol:

A representative procedure for the iridium-catalyzed hydroboration of an alkene is as follows:

- **Catalyst Preparation:** In a nitrogen-flushed glovebox,  $[\text{Ir}(\text{cod})\text{Cl}]_2$  (3 mol%) and a suitable phosphine ligand, such as dppe (2 equivalents relative to the iridium dimer), are dissolved in a dry, deoxygenated solvent like THF.[\[2\]](#)[\[11\]](#) The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
- **Reaction Setup:** In a separate oven-dried flask under a nitrogen atmosphere, the alkene substrate (1.0 mmol) is dissolved in the same solvent.

- **Addition of Reagents:** The prepared catalyst solution is transferred to the flask containing the alkene. Pinacolborane (1.2 equivalents) is then added dropwise to the reaction mixture at room temperature.[11]
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired pinacol boronate ester.

## Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The Miyaura borylation reaction allows for the synthesis of aryl, vinyl, and alkyl boronic esters from the corresponding halides or triflates.[5] These resulting boronic esters are crucial partners in the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[9]

### Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid pinacol ester with an aryl halide:

- **Reaction Setup:** An oven-dried Schlenk flask is charged with the aryl boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (3 mol%), and a base, typically an aqueous solution of  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$  (2.0 equivalents).
- **Solvent Addition:** A degassed solvent system, commonly a mixture of toluene and water, is added to the flask under a nitrogen or argon atmosphere.
- **Reaction Conditions:** The reaction mixture is heated to a temperature ranging from 80 to 110 °C with vigorous stirring.
- **Reaction Monitoring:** The progress of the reaction is monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the biaryl product.

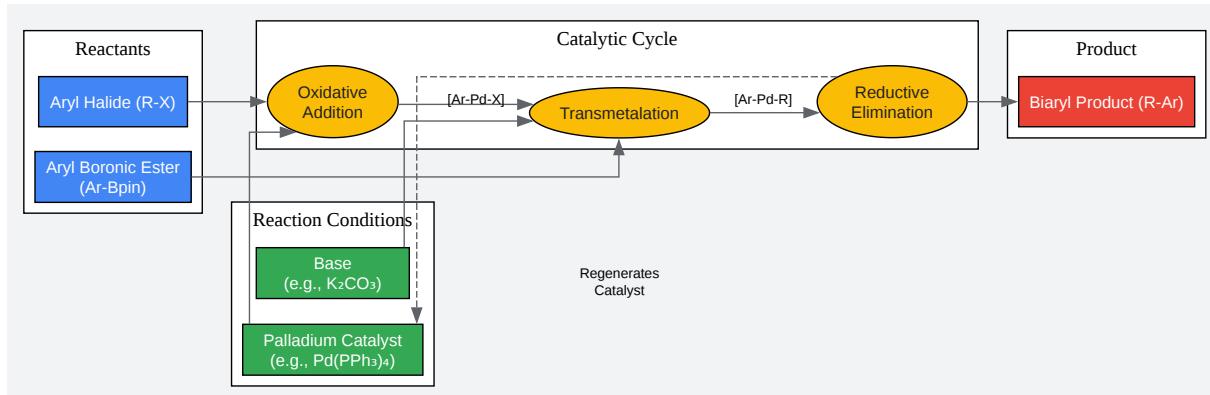
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl compound.

## Significance in Drug Discovery and Development

The synthetic transformations enabled by pinacolborane are of paramount importance in the pharmaceutical industry.<sup>[3][10]</sup> The Suzuki-Miyaura coupling, in particular, is widely employed in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs) due to its functional group tolerance and reliability in constructing the carbon skeletons of complex molecules.<sup>[3]</sup> Furthermore, the direct C-H borylation of heteroarenes using pinacolborane provides a streamlined approach to functionalize core structures prevalent in many medicinal compounds.<sup>[1]</sup>

## Logical Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key components and transformations in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone application of pinacolborane-derived intermediates.

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Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.

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